N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide

Description

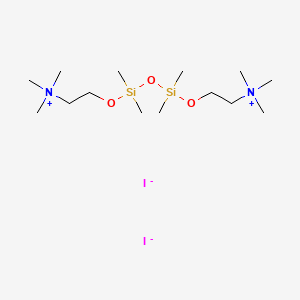

N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide is a structurally complex quaternary ammonium compound featuring a siloxane backbone (indicated by "disila" and "trioxa") and dual iodide counterions.

Properties

CAS No. |

83454-21-1 |

|---|---|

Molecular Formula |

C14H38I2N2O3Si2 |

Molecular Weight |

592.44 g/mol |

IUPAC Name |

2-[[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]oxy-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |

InChI |

InChI=1S/C14H38N2O3Si2.2HI/c1-15(2,3)11-13-17-20(7,8)19-21(9,10)18-14-12-16(4,5)6;;/h11-14H2,1-10H3;2*1H/q+2;;/p-2 |

InChI Key |

SBCTYHJQEKPXJB-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCO[Si](C)(C)O[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

| Component | Role | Typical Source/Type |

|---|---|---|

| Organosilicon chlorides or silanols | Silicon source | Commercially available silanes |

| Polyether chains (e.g., triethylene glycol derivatives) | Oxygen-containing chain precursor | Ethylene oxide derivatives |

| Methylating agents (e.g., methyl iodide) | Quaternization of nitrogen | Methyl iodide or equivalents |

| Nitrogen-containing amines | Nitrogen source | Tertiary amines or amine precursors |

| Solvents (e.g., dichloromethane, acetonitrile) | Reaction medium | Anhydrous organic solvents |

Stepwise Synthesis

Synthesis of silane-ether intermediate : The organosilicon reagent is reacted with polyether chains under anhydrous conditions to form a silane-ether intermediate. This step often uses catalysts or bases to promote ether bond formation.

Introduction of the nitrogen center : The intermediate is then reacted with a tertiary amine to introduce the nitrogen atom into the molecular framework, forming a tertiary amine-functionalized silane-ether compound.

Quaternization : The tertiary amine is alkylated with methyl iodide or a similar methylating agent to form the quaternary ammonium salt. This step is critical to achieve the nonamethyl substitution pattern around the nitrogen.

Purification and isolation : The product is purified by crystallization or chromatography to isolate the diiodide salt of the quaternary ammonium compound.

Reaction Conditions

| Step | Temperature Range | Pressure | Time | Notes |

|---|---|---|---|---|

| Silane-ether formation | 25–80 °C | Atmospheric | 4–12 hours | Anhydrous conditions required |

| Nitrogen introduction | 25–60 °C | Atmospheric | 2–6 hours | Use of inert atmosphere advised |

| Quaternization | 0–40 °C | Atmospheric | 1–4 hours | Excess methylating agent used |

| Purification | Ambient to reflux | Atmospheric | Variable | Solvent-dependent |

Analytical Characterization During Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the chemical structure, especially the methylation pattern on nitrogen and the integrity of the silane and ether groups.

- Mass Spectrometry (MS) : Confirms molecular weight and the presence of the diiodide counterions.

- Infrared (IR) Spectroscopy : Identifies characteristic Si–O, N–CH3, and C–O bonds.

- Thermal Analysis (DSC, TGA) : Assesses thermal stability and phase transitions relevant to purification and storage.

Summary Table of Preparation Parameters and Outcomes

| Parameter | Typical Value/Range | Impact on Product Quality |

|---|---|---|

| Reaction temperature | 0–80 °C | Controls reaction rate and selectivity |

| Reaction time | 1–12 hours | Affects yield and completeness |

| Methylating agent excess | 1.1–1.5 equivalents | Ensures full quaternization |

| Solvent | Anhydrous organic solvents | Prevents hydrolysis and side reactions |

| Purification method | Crystallization/Chromatography | Enhances purity and removes impurities |

| Yield | Typically 60–85% | Dependent on reaction optimization |

Research Findings and Optimization Notes

- The steric hindrance from the nine methyl groups around the nitrogen requires careful control of methylation conditions to avoid incomplete quaternization or over-alkylation side products.

- Silicon atoms impart electronic effects that influence the reactivity of the ether linkages; thus, reaction conditions must be optimized to prevent cleavage or rearrangement.

- The choice of iodide as the counterion stabilizes the quaternary ammonium salt and enhances its solubility in polar solvents, facilitating purification.

- Thermal analysis indicates the compound is stable up to moderate temperatures (~150 °C), allowing for standard purification techniques without decomposition.

- Multi-step synthesis demands rigorous inert atmosphere techniques to prevent moisture-induced side reactions, especially during silane and quaternization steps.

Chemical Reactions Analysis

Types of Reactions

N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, hydroxides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Quaternary Ammonium Salts

The compound shares functional similarities with 2-[2-(4-Dimethylamino-phenyl)-vinyl]-3-(4-[1,10]phenanthrolin-1-ium-butyl)-benzothiazol-3-ium diiodide (Sbt2) (). Both are diiodide salts with cationic nitrogen centers, but Sbt2 lacks silicon or siloxane groups. Key differences include:

The siloxane backbone in the target compound likely improves thermal and chemical stability compared to Sbt2’s purely organic framework. However, Sbt2’s extended aromatic system (phenanthrolinium) may enhance fluorescence or intercalation with biomolecules .

Azaphenothiazine Derivatives ()

Azaphenothiazines (e.g., 10H-2,7-diazaphenothiazine derivatives) share nitrogen-rich heterocyclic cores but lack silicon or quaternary ammonium groups. Key contrasts:

Azaphenothiazines are bioactive, whereas the target compound’s siloxane-ammonium structure may prioritize material science applications.

Research Findings and Implications

Siloxane Advantages : The siloxane (Si-O-Si) linkages in the target compound likely confer resistance to hydrolysis and high-temperature degradation, a limitation in purely organic quaternary salts like Sbt2 .

Cationic Flexibility: The azonia center’s methylation mirrors N-alkylation strategies in azaphenothiazines (e.g., 10-methyl derivatives), suggesting tunable lipophilicity for tailored applications .

Limitations: Absence of aromatic systems (cf. Sbt2 or azaphenothiazines) may reduce optical or intercalative properties but improve biocompatibility.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of this complex quaternary ammonium-siloxane compound requires multi-step alkylation and siloxane condensation. Key steps include:

- Step 1: Sequential N-methylation using methyl iodide under anhydrous conditions (DMF/NaH) to ensure tertiary amine formation .

- Step 2: Siloxane bridge formation via acid-catalyzed condensation of trioxa-disila precursors, monitored by <sup>29</sup>Si NMR for Si-O-Si bond confirmation .

- Optimization: Apply factorial design (e.g., 2<sup>k</sup> designs) to test variables like temperature (80–120°C), solvent polarity, and catalyst loading. For example, higher temperatures may accelerate siloxane formation but risk byproducts .

Q. How can researchers characterize the compound’s structural integrity using spectroscopic and chromatographic methods?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks for methyl groups (δ 1.2–1.5 ppm) and azonia protons (δ 3.0–3.5 ppm). Use DEPT-135 to distinguish CH3 groups .

- ESI-MS: Confirm molecular ion [M-I]<sup>+</sup> with isotopic patterns matching silicon content. Internal standards (e.g., deuterated analogs) improve accuracy .

- HPLC-PDA: Monitor purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA). Retention time shifts indicate residual iodide impurities .

Advanced Research Questions

Q. What computational modeling approaches predict the compound’s reactivity in aqueous environments?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian09 (B3LYP/6-31G*) to assess hydrolysis susceptibility of siloxane bonds. Compare activation energies for Si-O cleavage in acidic vs. neutral conditions .

- MD Simulations (COMSOL): Model solvation dynamics in water-methanol mixtures. Track hydrogen bonding between azonia groups and water molecules to predict aggregation behavior .

- Validation: Cross-reference simulated IR spectra (e.g., Si-O-Si stretch ~1050 cm<sup>-1</sup>) with experimental FTIR data .

Q. How can discrepancies between theoretical predictions and experimental stability data be resolved?

Methodological Answer:

- Root-Cause Analysis:

- Purity Check: Use LC-MS to detect trace oxidants (e.g., peroxides) that degrade siloxane bridges .

- Environmental Controls: Replicate stability studies under inert atmospheres (N2 glovebox) to isolate humidity effects .

- Theoretical Refinement: Incorporate solvent polarization effects in DFT models to improve accuracy of aqueous-phase predictions .

- Case Study: If experimental degradation rates exceed predictions, re-examine assumptions about transition states or side reactions (e.g., iodide-catalyzed hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.